molecular formula C14H12O6 B14393924 5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate CAS No. 89890-52-8

5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate

Cat. No.: B14393924
CAS No.: 89890-52-8
M. Wt: 276.24 g/mol
InChI Key: AUYPIXAFYUQFGC-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate is an organic compound that features a pyran ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate typically involves the esterification of 5-hydroxy-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate is unique due to its combination of a pyran ring and a benzoate ester, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89890-52-8

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

(5-acetyloxy-4-oxo-2,3-dihydropyran-3-yl) benzoate

InChI

InChI=1S/C14H12O6/c1-9(15)19-11-7-18-8-12(13(11)16)20-14(17)10-5-3-2-4-6-10/h2-7,12H,8H2,1H3

InChI Key

AUYPIXAFYUQFGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COCC(C1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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